molecular formula C13H13ClF3N3O3 B2962593 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone CAS No. 1263275-60-0

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B2962593
CAS No.: 1263275-60-0
M. Wt: 351.71
InChI Key: QIDVMSXBBYYQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a useful research compound. Its molecular formula is C13H13ClF3N3O3 and its molecular weight is 351.71. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Uses and Biological Activities

Piperazine Derivatives for Therapeutic Use : Piperazine, a heterocyclic amine, forms the core of many pharmacologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the piperazine nucleus has shown significant medicinal potential, indicating that compounds like 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone could be valuable for drug discovery and development. This suggests its broad potential in pharmacology and therapeutics, highlighting the importance of further research and exploration of such compounds (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Nucleophilic Aromatic Substitution and Chemical Reactivity : The compound's involvement in nucleophilic aromatic substitution reactions, where piperazine acts as a nucleophile, underscores its chemical versatility and potential for generating new chemical entities. This reactivity can be harnessed in synthetic organic chemistry for creating new molecules with possible pharmacological activities, making it a subject of interest for chemical synthesis and drug design (F. Pietra & D. Vitali, 1972).

Antibacterial and Antifungal Properties : Piperazine and its analogues have been shown to possess significant antimicrobial properties. Research indicates that these compounds could be developed into effective antimicrobial agents, leveraging their ability to inhibit the growth of harmful bacteria and fungi. This opens up avenues for the compound's use in treating infectious diseases and in the development of new antibiotics and antifungals (P. Girase et al., 2020).

Role in Tuberculosis Treatment : The development of new antitubercular agents is critical in the fight against tuberculosis (TB). Piperazine derivatives have shown promise in this area, with compounds like Macozinone (a piperazine-benzothiazinone derivative) undergoing clinical studies for TB treatment. This highlights the potential for compounds like this compound to contribute to the development of novel TB therapies, showcasing the importance of piperazine-containing compounds in addressing global health challenges (V. Makarov & K. Mikušová, 2020).

Mechanism of Action

Properties

IUPAC Name

2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVMSXBBYYQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.